![molecular formula C22H25N3O B2441212 1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 862828-19-1](/img/structure/B2441212.png)
1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
The compound “1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without experimental data such as X-ray crystallography or NMR spectroscopy, it’s difficult to confirm the exact structure .Scientific Research Applications
Coordination Chemistry and Properties
Compounds containing benzimidazole derivatives, similar to the chemical structure , have been reviewed for their preparation procedures, properties, and applications in coordination chemistry. These compounds exhibit fascinating variability in their chemical properties, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, suggesting potential areas of application for the compound (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research on quinazolines, a group of benzodiazines, has shown that derivatives of these compounds have been utilized in the synthesis and application of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of benzimidazole derivatives into π-extended conjugated systems, similar to the compound , is valued for creating novel optoelectronic materials, suggesting potential applications in developing materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Applications
The compound may also find relevance in biological and medicinal applications, given the broad spectrum of biological activities exhibited by similar compounds. For instance, pyrimidine derivatives are known for their applications as exquisite sensing materials and have a range of biological and medicinal applications, including serving as recognition units for the synthesis of optical sensors (Jindal & Kaur, 2021). Furthermore, compounds with similar structures have been explored for their selectivity and potency as inhibitors in human liver microsomes, which is critical for understanding drug-drug interactions and the metabolism of various drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Potential as Inhibitors
The structural elements present in "1-(2,3-dimethylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" suggest potential utility as inhibitors for various diseases. Similar compounds have been patented for their inhibitory activity against dipeptidyl peptidase IV (DPP IV), showing promise for the treatment of type 2 diabetes mellitus (Mendieta, Tarragó, & Giralt, 2011). Additionally, novel central nervous system (CNS) acting drugs have been explored using functional chemical groups found in similar compounds, indicating the potential for synthesizing compounds with CNS activity (Saganuwan, 2017).
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-14(2)25-20-10-6-5-9-18(20)23-22(25)17-12-21(26)24(13-17)19-11-7-8-15(3)16(19)4/h5-11,14,17H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNSUBLNUKUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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